molecular formula C25H28N6O B14924521 6-cyclopropyl-3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14924521
M. Wt: 428.5 g/mol
InChI Key: KKLGKJJPBXBLPW-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a pyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials

    Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with a β-keto ester or diketone under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Coupling of the Pyrazole and Pyridine Rings: This step involves the use of a coupling reagent, such as a palladium catalyst, to form the pyrazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-cyclopropyl-3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Compounds with similar core structures but different substituents.

    Cyclopropyl-containing Compounds: Compounds with cyclopropyl groups that exhibit similar biological activities.

Uniqueness

The uniqueness of 6-cyclopropyl-3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H28N6O

Molecular Weight

428.5 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H28N6O/c1-16(15-30-12-11-17(2)28-30)14-26-25(32)21-13-22(19-9-10-19)27-24-23(21)18(3)29-31(24)20-7-5-4-6-8-20/h4-8,11-13,16,19H,9-10,14-15H2,1-3H3,(H,26,32)

InChI Key

KKLGKJJPBXBLPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)CNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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